Hydrogen Bond Donor Count and Topological Polar Surface Area Comparison with Non-Hydroxylated Analog
The target compound possesses two hydrogen bond donors (the tertiary hydroxyl and the carboxylic acid), while the non-hydroxylated analog 2-cyclopentyl-2-methylpropanoic acid has only one (carboxylic acid). This is a quantifiable structural difference impacting molecular recognition at targets like the HCA2 receptor, which requires hydrogen bonding interactions for agonist activity .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | 2-Cyclopentyl-2-methylpropanoic acid: 1 HBD |
| Quantified Difference | Absolute increase of 1 HBD; TPSA increases from 37.3 Ų to 57.5 Ų |
| Conditions | Computed physicochemical properties per PubChem (Cactvs 3.4.6.11, XLogP3 3.0) |
Why This Matters
The additional HBD directly impacts the compound's ability to engage in specific polar interactions with biological targets, making it a distinct entity from the non-hydroxylated analog for SAR studies.
- [1] PubChem. (2026). 2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid. CID 12574137. View Source
- [2] PubChem. (2026). 2-Cyclopentyl-2-methylpropanoic acid. CID 12574137 derivative. View Source
